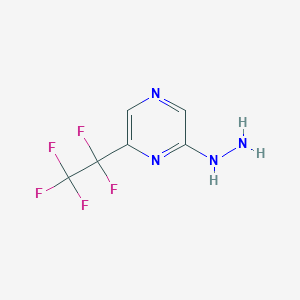
2-Hydrazinyl-6-(perfluoroethyl)pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydrazinyl-6-(perfluoroethyl)pyrazine is a nitrogen-containing heterocyclic compound It features a pyrazine ring substituted with a hydrazinyl group and a perfluoroethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-6-(perfluoroethyl)pyrazine typically involves the reaction of hydrazine derivatives with pyrazine precursors. One common method includes the nucleophilic substitution of a halogenated pyrazine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated reactors and real-time monitoring systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Hydrazinyl-6-(perfluoroethyl)pyrazine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives with different substitution patterns.
Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be employed for substitution reactions.
Major Products Formed
Oxidation: Azo and azoxy compounds.
Reduction: Various hydrazine derivatives.
Substitution: Substituted pyrazine derivatives with different functional groups.
科学的研究の応用
2-Hydrazinyl-6-(perfluoroethyl)pyrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and antiviral agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-Hydrazinyl-6-(perfluoroethyl)pyrazine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The perfluoroethyl group enhances the compound’s stability and lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments.
類似化合物との比較
Similar Compounds
2-Hydrazinylpyrazine: Lacks the perfluoroethyl group, resulting in different chemical properties and reactivity.
6-(Perfluoroethyl)pyrazine:
2-Hydrazinyl-6-methylpyrazine: Substitutes the perfluoroethyl group with a methyl group, leading to variations in chemical behavior and applications.
Uniqueness
2-Hydrazinyl-6-(perfluoroethyl)pyrazine is unique due to the presence of both the hydrazinyl and perfluoroethyl groups. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and potential biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C6H5F5N4 |
|---|---|
分子量 |
228.12 g/mol |
IUPAC名 |
[6-(1,1,2,2,2-pentafluoroethyl)pyrazin-2-yl]hydrazine |
InChI |
InChI=1S/C6H5F5N4/c7-5(8,6(9,10)11)3-1-13-2-4(14-3)15-12/h1-2H,12H2,(H,14,15) |
InChIキー |
YNZUEIBOQACGGW-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(C=N1)NN)C(C(F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


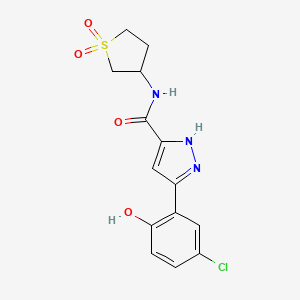
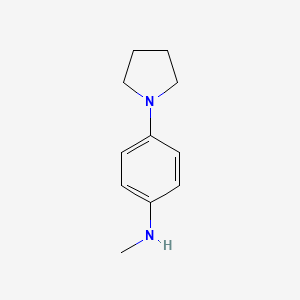


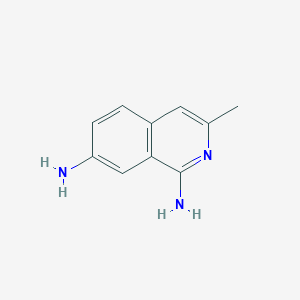
![3-[(1,1-Dioxo-1lambda6-thiolan-3-yl)methyl]-1-(4-methoxyphenyl)urea](/img/structure/B12113887.png)
![Benzamide, 4-[(chloroacetyl)amino]-N-[2-(diethylamino)ethyl]-](/img/structure/B12113906.png)
![4-(2-Amino-6-morpholinopyrimidin-4-yl)-N-cyclopentyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B12113911.png)
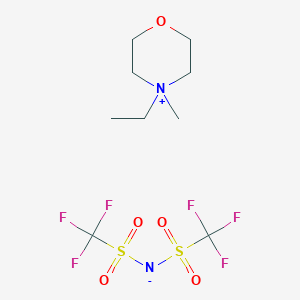

![6,16-dioctyl-3,11,19-trithiapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4(9),5,7,13(18),14,16-octaene](/img/structure/B12113926.png)



